2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, along with a butyl group and a trifluoromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Pyrimidine Ring: The benzofuran intermediate is then subjected to further cyclization to introduce the pyrimidine ring. This step often requires the use of strong bases and high temperatures to facilitate the formation of the fused ring system.
Attachment of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a suitable butyl halide reacts with the intermediate compound.
Formation of the Trifluoromethylphenylacetamide Moiety: The final step involves the acylation of the intermediate with 3-(trifluoromethyl)phenylacetic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe or marker in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure with a different position of the trifluoromethyl group.
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(difluoromethyl)phenyl)acetamide: Similar structure with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C23H20F3N3O4 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H20F3N3O4/c1-2-3-11-28-21(31)20-19(16-9-4-5-10-17(16)33-20)29(22(28)32)13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
InChI Key |
UAUMGWIREZQPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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